Methyl [(4-cyanophenyl)sulfonyl]acetate
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Overview
Description
Methyl [(4-cyanophenyl)sulfonyl]acetate is an organic compound with the molecular formula C10H9NO4S It is characterized by the presence of a sulfonyl group attached to a cyanophenyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(4-cyanophenyl)sulfonyl]acetate typically involves the reaction of 4-cyanobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Cyanobenzenesulfonyl chloride+Methyl acetateBaseMethyl [(4-cyanophenyl)sulfonyl]acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl [(4-cyanophenyl)sulfonyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Nucleophilic substitution: Substituted sulfonyl derivatives.
Hydrolysis: 4-cyanobenzenesulfonic acid.
Reduction: 4-aminobenzenesulfonyl acetate.
Scientific Research Applications
Methyl [(4-cyanophenyl)sulfonyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl [(4-cyanophenyl)sulfonyl]acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
- Methyl [(4-nitrophenyl)sulfonyl]acetate
- Methyl [(4-methoxyphenyl)sulfonyl]acetate
- Methyl [(4-chlorophenyl)sulfonyl]acetate
Comparison: Methyl [(4-cyanophenyl)sulfonyl]acetate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties compared to other substituents like nitro, methoxy, or chloro groups
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl 2-(4-cyanophenyl)sulfonylacetate |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)7-16(13,14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 |
InChI Key |
GSMDUXKSEOZPGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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